
Centrinone
Descripción general
Descripción
Centrinone is a potent, selective, and reversible inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. By binding to PLK4’s kinase domain, this compound disrupts centrosome assembly, leading to centrosome depletion, mitotic errors, and cell cycle arrest. Key findings from preclinical studies include:
- Mechanism of Action: this compound inhibits PLK4 mRNA and protein expression, triggering G2/M phase arrest and apoptosis via Caspase-3/PARP activation .
- Cancer Applications: Demonstrated efficacy in acute myeloid leukemia (AML), gastric cancer, and triple-negative breast cancer (TNBC) by suppressing proliferation, migration, and clonogenicity .
- Pathway Modulation: Reduces PI3K/AKT and STAT3 signaling, downregulates Cyclin A2/B1 and CDK1, and upregulates pro-apoptotic proteins like BAX .
Métodos De Preparación
Chemical Synthesis and Structural Optimization
The synthesis of Centrinone originated from VX-680 (MK-0457), a promiscuous kinase inhibitor with activity against Aurora A/B and PLK4 . Structural analysis of the PLK4 kinase domain (PDB:3COK) revealed a unique Met91 residue in the hinge region, which was targeted to enhance selectivity . Iterative modifications to the VX-680 scaffold focused on substituting the C5 position with a methoxy group to exploit hydrophobic interactions with Met91, thereby reducing Aurora kinase binding .
Lead Compound Development
The lead compound LCR-015 was synthesized by introducing a benzyl sulfone group at the C5 position, which wraps around the catalytic lysine (Lys41) and interacts with the DFG motif (Asp154) . This modification reduced Aurora A/B inhibition by >100-fold while maintaining PLK4 potency (Ki = 0.16 nM) . Further optimization yielded this compound (LCR-263) and this compound-B (LCR-323), differing in their sulfone substituents (Fig. 1A) .
Table 1: Key Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C26H25F2N7O6S2 |
Molecular Weight | 633.65 g/mol |
Ki (PLK4) | 0.16 nM |
Ki (PLK4 G95L) | 68.57 nM |
Selectivity (Aurora A) | 1,069-fold |
Crystallographic Validation
A 2.65 Å cocrystal structure of this compound bound to PLK4 confirmed critical interactions:
-
The benzyl sulfone forms hydrophobic contacts with Asp154 of the DFG motif.
-
The methoxy group at C5 interacts with Met91, stabilizing the inactive kinase conformation .
Mutation of Gly95 to leucine (G95L) disrupted this compound binding, validating the binding mode .
Analytical Characterization and Quality Control
This compound’s purity and stability are assessed using high-performance liquid chromatography (HPLC) and mass spectrometry. The compound exhibits a boiling point of 924.2°C and a vapor pressure of <0.3 mmHg at 25°C, indicating suitability for long-term storage .
Enzymatic Activity Assays
PLK4 inhibition is quantified using a fluorescent peptide substrate (A-A11) in a buffer containing 50 mM HEPES (pH 8.5), 20 mM MgCl2, and 16 μM ATP . this compound’s IC50 of 330 nM under cell-mimicking conditions (1 mM ATP) aligns with cellular centrosome depletion observed at 100–500 nM .
Table 2: Enzyme Assay Parameters
Parameter | Value |
---|---|
PLK4 Concentration | 2.5–10 nM |
Incubation Time | 4–16 hours |
Detection Method | ADP-Glo Luminescence |
Selectivity Profiling
This compound was screened against 442 human kinases at 500× Ki, showing >1,000-fold selectivity for PLK4 over Aurora A/B . Drug-resistant PLK4 (G95R) cells confirmed on-target activity, as centrosome loss was abolished in mutants .
Formulation for Biological Applications
In Vitro Preparation
For cell-based assays, this compound is dissolved in dimethyl sulfoxide (DMSO) and diluted in culture media to working concentrations (125 nM for HeLa, 300 nM for NIH/3T3) . Prolonged exposure (>24 hours) induces centrosome loss and G1 arrest via p53-dependent mechanisms .
In Vivo Formulation
A standard protocol involves mixing this compound DMSO stock with corn oil (1:1 v/v) to enhance bioavailability . The formulation is clarified by vortexing and administered intraperitoneally at doses calibrated to achieve plasma concentrations >500 nM .
Validation and Troubleshooting
Drug Resistance Controls
The G95R PLK4 mutant serves as a critical control. In DSF assays, this compound stabilizes wild-type PLK4 by 4.5°C but fails to stabilize G95R, confirming target engagement .
Off-Target Mitigation
Phosphoproteomics identified 12 putative PLK4 substrates, including Cep192 and STIL, with no overlap with Aurora kinase targets . this compound’s minimal off-target activity was validated using SILAC-based quantitative proteomics .
Industrial-Scale Synthesis
Process Optimization
The patent (WO2016166604A1) outlines a seven-step synthesis starting from VX-680 . Key steps include:
-
Sulfonation : Introduction of the benzyl sulfone group at C5.
-
Methoxy Substitution : Enhances hydrophobic interactions with Met91.
-
Crystallization : Final purification via reverse-phase HPLC yields >99% purity .
Stability Testing
This compound remains stable for >6 months at -20°C in DMSO. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .
Análisis De Reacciones Químicas
Centrinona se somete a varios tipos de reacciones químicas, incluidas:
Oxidación: Centrinona se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la centrinona, lo que lleva a la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son normalmente derivados de centrinona con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
Cancer Research Applications
Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:
- Cell Cycle Arrest : this compound induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
- Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
- Preclinical Studies : this compound-B, a derivative of this compound, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .
Case Studies and Research Findings
Several studies have explored the effects of this compound on different cell types and conditions:
- Centrosome Dynamics : A study demonstrated that treatment with this compound leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
- CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of this compound revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .
Comparative Data on Inhibitory Potency
The following table summarizes the inhibitory potency of this compound compared to other PLK4 inhibitors:
Compound | Inhibition Constant (Ki) | IC50 (nM) | Selectivity over Aurora Kinases |
---|---|---|---|
This compound | 0.16 nM | 2.8 nM | >1000-fold |
This compound-B | 0.6 nM | Not specified | >1000-fold |
CFI-400945 | 0.26 nM | 2.8 nM | Moderate |
This data indicates that this compound is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.
Mecanismo De Acción
Centrinona ejerce sus efectos inhibiendo selectivamente PLK4, un regulador clave de la duplicación de los centriolos. Al unirse al sitio activo de PLK4, centrinona previene su actividad catalítica, lo que lleva al agotamiento de los centriolos en las células . Esta interrupción de la formación de los centriolos da lugar al arresto del ciclo celular, particularmente en la fase G1, y puede inducir la apoptosis en las células cancerosas . Los objetivos moleculares y las vías implicadas en el mecanismo de acción de la centrinona incluyen la vía de señalización de PLK4 y la regulación de las proteínas asociadas a los centriolos .
Comparación Con Compuestos Similares
Comparison with Similar PLK4 Inhibitors
Structural and Functional Comparison
Detailed Research Findings
This compound vs. This compound B
- This compound: Induces apoptosis in AML cells at 100–200 nM via Caspase-3/PARP cleavage . Reduces gastric cancer cell viability (IC50 = 1.386 μM in AGS cells) and inhibits PI3K/AKT signaling . Reversible effects allow transient centrosome depletion, enabling studies on centrosome-independent cell division .
- This compound B: At 500 nM, causes centrosome loss and p53-dependent G1 arrest in RPE-1 cells, but cancer cells with TP53 mutations proliferate despite centrosome loss . Synergizes with radiotherapy in TNBC, reducing colony formation by 94% in MDA-MB-231 cells .
This compound vs. CFI-400945
- CFI-400945 exhibits stronger combinatorial effects with radiotherapy compared to this compound B, likely due to irreversible PLK4 binding .
- Unlike this compound, CFI-400945 is effective in TP53-mutant cancers but shows higher toxicity in normal cells .
This compound vs. YLT-11
- YLT-11 is less characterized but shares PLK4 targeting. It inhibits neuroblastoma cell proliferation and enhances ATRA-induced differentiation .
Mechanistic and Clinical Implications
Selectivity and Reversibility: this compound’s reversibility makes it suitable for transient centrosome depletion studies, whereas CFI-400945’s irreversible action may enhance therapeutic durability .
Dependency on TP53 Status: this compound B’s efficacy in non-cancer cells (e.g., RPE-1) relies on intact p53 pathways, limiting utility in TP53-mutant cancers .
Structural Advantages: Morpholine/piperazine groups in this compound and CFI-400945 improve binding pocket occupancy, enhancing PLK4 inhibition .
Actividad Biológica
Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound targets PLK4, leading to significant alterations in cellular processes:
- Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
- Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .
Research Findings
Recent studies have highlighted the efficacy of this compound across various cancer types:
- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 10 |
100 | 75 | 30 |
200 | 50 | 60 |
- Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
- Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .
Case Studies
-
AML Cell Lines :
- In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
- Ewing's Sarcoma :
Q & A
Q. Basic: What are the key considerations when designing experiments to assess Centrinone's specificity in Polo-like kinase 4 (PLK4) inhibition?
To evaluate this compound's specificity, researchers should:
- Include isogenic cell lines with PLK4 knockouts or overexpression systems to confirm on-target effects .
- Use competitive binding assays (e.g., cellular thermal shift assays) to validate direct target engagement .
- Compare results with structural analogs (e.g., this compound-B) to rule out off-target kinase inhibition .
- Employ dose-response curves across physiological and supraphysiological concentrations to identify non-specific cytotoxicity thresholds .
Q. Basic: How should researchers establish appropriate control groups when studying this compound's effects on cell cycle arrest?
Control groups must account for:
- Vehicle controls (e.g., DMSO concentrations matching experimental arms) to isolate solvent effects .
- Time-matched untreated controls to distinguish natural cell cycle variations from drug-induced arrest .
- Positive controls (e.g., RO-3306 for G2/M arrest) to validate assay sensitivity .
- Rescue experiments using PLK4 complementation to confirm mechanism-specific outcomes .
Q. Advanced: What strategies can resolve contradictory data on this compound's off-target effects across different cell lines?
Contradictions often arise from:
- Cell line-specific genetic backgrounds : Perform whole-exome sequencing to identify confounding mutations in centrosome-related genes (e.g., STIL, CEP152) .
- Batch effect mitigation : Standardize culture conditions (e.g., serum lot, passage number) and use inter-laboratory replication .
- Multi-parametric analysis : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map off-target pathways .
Q. Advanced: How can researchers optimize in vitro assays for this compound's dose-response relationships in centrosome duplication studies?
Optimization requires:
- Dynamic range calibration : Use automated high-content imaging to quantify centrosome numbers across 8–12 dose points .
- Phenotypic anchoring : Correlate centrosome amplification with cell viability (e.g., IncuCyte® metrics) to distinguish cytostatic vs. cytotoxic effects .
- Temporal resolution : Conduct time-lapse microscopy at 2-hour intervals to capture early duplication events .
Q. Basic: What statistical methods are recommended for analyzing this compound-induced phenotypic changes in high-content screening?
- Non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in centrosome count data .
- False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parametric comparisons .
- Mixed-effects models to account for plate-to-plate variability in large screens .
Q. Advanced: How can transcriptomic and proteomic data be integrated to map this compound's downstream signaling pathways?
- Use multi-omics integration tools (e.g., MOFA+) to identify concordant gene-protein clusters .
- Apply kinase-substrate enrichment analysis (KSEA) to prioritize PLK4-dependent phosphorylation events .
- Validate hits with CRISPR-interference (CRISPRi) screens targeting candidate genes .
Q. Basic: What validation techniques confirm this compound's target engagement in live-cell imaging experiments?
- Fluorescence recovery after photobleaching (FRAP) to measure PLK4 binding kinetics in GFP-tagged models .
- Co-localization studies with centrosomal markers (e.g., γ-tubulin) using super-resolution microscopy .
- Competitive inhibition assays with recombinant PLK4 to quantify binding affinity (Kd) .
Q. Advanced: What computational approaches predict this compound's binding affinities to centrosomal kinases beyond PLK4?
- Molecular dynamics simulations (e.g., GROMACS) to model ATP-pocket interactions with structurally related kinases (e.g., Aurora A) .
- Machine learning classifiers trained on kinase inhibitor databases (e.g., ChEMBL) to rank off-target probabilities .
- Free-energy perturbation (FEP) calculations for binding energy comparisons across kinase family members .
Q. Basic: How to perform rigorous literature reviews to identify knowledge gaps in this compound research?
- Use systematic review protocols (PRISMA guidelines) with search strings combining "this compound" AND ("PLK4" OR "centrosome amplification") across PubMed, Scopus, and Web of Science .
- Map citation networks (e.g., CitNetExplorer) to visualize temporal trends and understudied mechanistic links .
- Apply PICO framework to structure research questions around Population (cell types), Intervention (dosing), Comparison (analogs), and Outcomes (phenotypes) .
Q. Advanced: How to design longitudinal studies assessing this compound's chronic effects on genomic stability?
- Implement single-cell sequencing at multiple timepoints to track clonal evolution of chromosomal aberrations .
- Use micropatterned cell cultures to maintain consistent cell densities over weeks-long exposures .
- Combine comet assays (DNA damage) and micronucleus scoring to quantify genomic instability thresholds .
Propiedades
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.